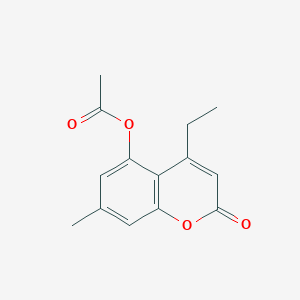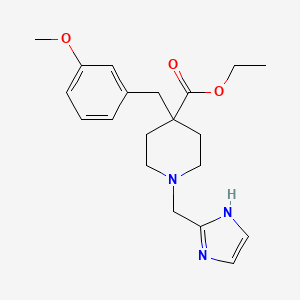![molecular formula C22H18BrNO3 B5116508 N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of cancer research. BPA belongs to the class of benzamides, which are known for their ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
科学研究应用
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in the repair of DNA damage in cancer cells. By inhibiting these enzymes, this compound can induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
作用机制
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide works by binding to the catalytic domain of PARP and tankyrase, preventing them from carrying out their enzymatic activity. This leads to the accumulation of DNA damage in cancer cells, which triggers cell death pathways. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the growth and proliferation of cancer cells. By inhibiting this pathway, this compound can further reduce the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in both in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
实验室实验的优点和局限性
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has good bioavailability and pharmacokinetic properties, and has a low toxicity profile. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-benzoylphenol in the presence of a catalyst such as potassium carbonate. The resulting compound is then treated with ethylene oxide to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
属性
IUPAC Name |
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c23-20-9-5-4-8-19(20)22(26)24-14-15-27-18-12-10-17(11-13-18)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOYUPTVMINMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)

![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5116467.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5116474.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)


